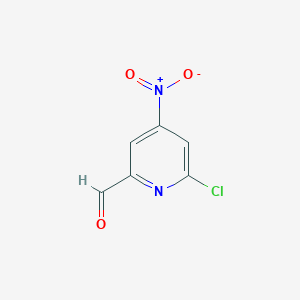

6-Chloro-4-nitropicolinaldehyde

Description

Significance of Picolinaldehydes in Organic and Heterocyclic Synthesis

Picolinaldehydes, or 2-formylpyridines, are particularly significant in the realm of organic and heterocyclic synthesis. wikipedia.org Their ability to act as precursors for a diverse range of compounds makes them invaluable tools for chemists. wikipedia.org The aldehyde functional group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and reaction with amines to form Schiff bases. wikipedia.org These Schiff bases, in turn, can serve as ligands in coordination chemistry, forming stable complexes with various metal ions. wikipedia.org

The strategic placement of the aldehyde group at the 2-position of the pyridine (B92270) ring allows for its participation in cyclization reactions, leading to the formation of fused heterocyclic systems. This is a powerful strategy for the synthesis of novel ring structures that may possess interesting biological or material properties. The broad utility of picolinaldehydes has been demonstrated in the synthesis of a wide range of polysubstituted pyridine derivatives. organic-chemistry.org

6-Chloro-4-nitropicolinaldehyde, as a substituted picolinaldehyde, is a prime example of a versatile building block. sigmaaldrich.com The aldehyde group provides a handle for derivatization, while the chloro and nitro groups can be subjected to various chemical transformations. This allows for the sequential and controlled introduction of different functionalities, enabling the synthesis of a diverse library of compounds from a single starting material.

Overview of Halogenated and Nitrated Pyridine Scaffolds in Research

Halogenated and nitrated pyridine scaffolds are of immense importance in chemical research, particularly in the development of new pharmaceuticals and functional materials. nih.govnih.gov The incorporation of halogens, such as chlorine, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Similarly, the nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the pyridine ring, influencing its reactivity and potential for intermolecular interactions. frontiersin.org

The presence of both a halogen and a nitro group on a pyridine ring, as seen in this compound, creates a highly activated system for nucleophilic aromatic substitution. This allows for the displacement of the chloro group by a variety of nucleophiles, providing a straightforward route to a wide range of substituted 4-nitropyridines. The nitro group itself can be reduced to an amino group, which can then be further functionalized. This versatility makes halogenated and nitrated pyridines highly sought-after intermediates in multi-step synthetic sequences. frontiersin.orgorientjchem.org

Data on this compound

| Property | Value |

| Molecular Formula | C6H3ClN2O3 |

| Molecular Weight | 186.55 g/mol |

| Appearance | Likely a solid at room temperature |

| Key Functional Groups | Aldehyde, Chloro, Nitro, Pyridine |

Structure

3D Structure

Properties

Molecular Formula |

C6H3ClN2O3 |

|---|---|

Molecular Weight |

186.55 g/mol |

IUPAC Name |

6-chloro-4-nitropyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H3ClN2O3/c7-6-2-5(9(11)12)1-4(3-10)8-6/h1-3H |

InChI Key |

NDOOMDYJPMTPOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 4 Nitropicolinaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde in 6-Chloro-4-nitropicolinaldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction involves the addition of the nucleophile to the carbonyl carbon, which leads to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. wiserpub.com

Strong nucleophiles, such as those found in Grignard reagents (R-MgBr) or organolithium compounds (R-Li), are expected to add irreversibly to the aldehyde, forming a new carbon-carbon bond and producing a secondary alcohol upon workup. bldpharm.comacs.org Similarly, the addition of a cyanide ion, typically from sources like HCN or NaCN, would result in the formation of a cyanohydrin. researchgate.net The reactivity of the aldehyde is enhanced by the electron-withdrawing nature of the nitro group and the pyridine (B92270) ring, which increases the partial positive charge on the carbonyl carbon.

Table 1: Representative Nucleophilic Addition Reactions This table illustrates expected reactions based on the general reactivity of aromatic aldehydes.

| Nucleophile Type | Example Reagent | Expected Product | Reaction Class |

|---|---|---|---|

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | 1-(6-Chloro-4-nitropyridin-2-yl)ethanol | Grignard Reaction |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | (6-Chloro-4-nitropyridin-2-yl)methanol | Reduction |

| Cyanide | Hydrogen cyanide (HCN) | 2-(6-Chloro-4-nitropyridin-2-yl)-2-hydroxyacetonitrile | Cyanohydrin Formation |

Condensation Reactions and Schiff Base Formation

A hallmark reaction of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. google.com This reaction is typically catalyzed by acid and proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. wikipedia.org

This compound can react with a variety of primary amines, including aliphatic and aromatic amines, as well as with compounds like hydrazine (B178648) and its derivatives, to yield the corresponding Schiff bases. organic-chemistry.org These products are often highly crystalline and are valuable as ligands in coordination chemistry or as intermediates for further synthetic transformations. google.com For instance, reaction with thiosemicarbazide (B42300) is a known pathway for producing thiosemicarbazones from pyridine-2-carboxaldehyde derivatives. researchgate.net

Table 2: Examples of Schiff Base Formation This table shows potential condensation reactions based on established methods for pyridine aldehydes.

| Amine Reactant | Example Structure | Product Type | Significance |

|---|---|---|---|

| Aniline | C₆H₅NH₂ | N-((6-chloro-4-nitropyridin-2-yl)methylene)aniline | Intermediate for heterocyclic synthesis |

| Hydrazine | H₂NNH₂ | (6-Chloro-4-nitropyridin-2-yl)methanehydrazone | Precursor to hydrazone derivatives organic-chemistry.org |

| Benzylamine | C₆H₅CH₂NH₂ | 1-((6-Chloro-4-nitropyridin-2-yl)methyl)-N-benzylamine | Building block for complex ligands |

Controlled Oxidation and Reduction Pathways

The aldehyde functional group can be selectively oxidized or reduced. Oxidation typically converts the aldehyde into a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The product of such an oxidation would be 6-chloro-4-nitropicolinic acid.

Conversely, the reduction of the aldehyde group yields a primary alcohol. nih.gov This can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild reagent that is highly effective for reducing aldehydes and ketones and would convert this compound into (6-Chloro-4-nitropyridin-2-yl)methanol without affecting the nitro group. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde but could potentially reduce the nitro group as well. Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) is another method, though it would likely also reduce the nitro group to an amino group.

Reactivity of Halogen and Nitro Substituents on the Pyridine Ring

The pyridine ring of this compound is electron-deficient, a characteristic that is significantly amplified by the presence of the strongly electron-withdrawing nitro group. This electronic profile governs the reactivity of the ring substituents.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

The chlorine atom at the C-6 position is activated towards nucleophilic aromatic substitution (SNAr). Aromatic rings generally resist nucleophilic attack, but the presence of strong electron-withdrawing groups, particularly those positioned ortho or para to a leaving group, can stabilize the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the reaction. elsevierpure.comnih.gov

In this compound, the nitro group is in the para position (C-4) relative to the chlorine atom (C-6), and the ring nitrogen also contributes to the activation. This makes the C-6 position highly electrophilic and prone to attack by nucleophiles such as amines, alkoxides, and thiolates, which displace the chloride ion. The rate of these reactions is generally high, reflecting the stability of the anionic intermediate where the negative charge is delocalized onto the nitro group and the ring nitrogen. The general reactivity trend for halogens in SNAr reactions is F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, which is favored by the more electronegative halogen's inductive electron withdrawal. organic-chemistry.org

Table 3: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions This table outlines expected SNAr reactions based on the reactivity of similar chloro-nitropyridine systems.

| Nucleophile | Example Reagent | Expected Product Core Structure |

|---|---|---|

| Amine | Ammonia (B1221849) (NH₃) or Primary/Secondary Amines (RNH₂/R₂NH) | 6-Amino-4-nitropicolinaldehyde |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 6-Methoxy-4-nitropicolinaldehyde |

| Thiolate | Sodium thiophenoxide (NaSPh) | 6-(Phenylthio)-4-nitropicolinaldehyde |

| Azide (B81097) | Sodium azide (NaN₃) | 6-Azido-4-nitropicolinaldehyde |

Vicarious Nucleophilic Substitution of Hydrogen

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. The reaction involves the addition of a nucleophile (typically a carbanion bearing a leaving group at the α-position) to the aromatic ring, followed by a base-induced β-elimination of HX to restore aromaticity.

For nitropyridines, VNS is a well-established process. researchgate.net The nitro group strongly directs the incoming nucleophile to the positions ortho and para to it. In this compound, the C-4 nitro group would direct VNS to the C-3 and C-5 positions. However, the C-3 position is already substituted with the aldehyde group. Therefore, VNS would be expected to occur selectively at the C-5 position. It has been shown that VNS is generally faster than SNAr of a halogen, unless the halogen is fluorine. The reaction requires a strong base to generate the carbanion and to facilitate the final elimination step. researchgate.net

Reductive Transformations of the Nitro Group

The selective reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding the valuable synthetic intermediate 4-amino-6-chloropicolinaldehyde (B15072064). This conversion dramatically alters the electronic properties of the substituent, changing it from a potent electron-withdrawing, meta-directing group to a strong electron-donating, ortho-, para-directing group. masterorganicchemistry.com The presence of the reducible aldehyde and the reactive chloro-substituent necessitates careful selection of the reducing agent to ensure chemoselectivity.

Several established methods for the reduction of aromatic nitro groups can be considered, each with its own set of advantages and potential for side reactions. wikipedia.org These methods can be broadly categorized into catalytic hydrogenation and chemical reductions using metals or other reagents.

Catalytic Hydrogenation:

Palladium on Carbon (Pd/C): Catalytic hydrogenation with H₂ gas over a palladium on carbon catalyst is a highly effective method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, a significant drawback is its potential to also reduce the aldehyde group and cause dehalogenation of the chloro-substituent.

Raney Nickel (Ra-Ni): This catalyst is also efficient for nitro group reduction. commonorganicchemistry.com It is often preferred over Pd/C in substrates where dehalogenation is a concern, making it a more suitable candidate for the reduction of this compound. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): This is another powerful hydrogenation catalyst for converting nitro compounds to amines. wikipedia.org

Chemical Reductions:

Metals in Acidic Media: A classic and widely used method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comscispace.com This method is generally mild and can be selective for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.comscispace.com

Tin(II) Chloride (SnCl₂): The use of stannous chloride provides a mild method for reducing nitro groups to amines and can often be performed under neutral pH conditions, which could be advantageous for preserving the aldehyde group. masterorganicchemistry.comcommonorganicchemistry.com

Sodium Sulfide (Na₂S) or Hydrosulfite (Na₂S₂O₄): These reagents can be useful when acidic conditions or catalytic hydrogenation are not compatible with the substrate. commonorganicchemistry.com Sodium sulfide, in particular, can sometimes selectively reduce one nitro group in the presence of another. commonorganicchemistry.com

It is important to note that metal hydrides like Lithium Aluminum Hydride (LiAlH₄) are generally unsuitable for reducing aromatic nitro compounds to anilines, as they tend to produce azo compounds as the major product. masterorganicchemistry.comcommonorganicchemistry.com The choice of reagent and reaction conditions must be carefully optimized to maximize the yield of the desired 4-amino-6-chloropicolinaldehyde while minimizing the reduction of the aldehyde and the cleavage of the carbon-chlorine bond.

Table 1: Common Reagents for Aromatic Nitro Group Reduction

Electrophilicity and Nucleophilicity Parameters of the Compound

The reactivity of this compound is dictated by the electronic interplay of its constituent functional groups. A quantitative understanding of its reactivity can be achieved through the lens of electrophilicity (E) and nucleophilicity (N) parameters, as pioneered by Herbert Mayr. princeton.edu The fundamental equation, log k = s(N + E) , correlates the rate constant (k) of a reaction with the nucleophilicity (N) and electrophilicity (E) of the reactants, along with a nucleophile-specific sensitivity parameter (s). uni-muenchen.de

The Aldehyde Group: The carbonyl carbon of the aldehyde is inherently electrophilic.

The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, reducing the electron density of the ring carbons compared to benzene.

The Nitro Group: The -NO₂ group is one of the strongest electron-withdrawing groups, significantly depleting the electron density of the aromatic ring through both inductive and resonance effects.

The Chloro Substituent: The chlorine atom is also electron-withdrawing via induction.

The combined effect of these groups makes the carbonyl carbon exceptionally electrophilic and activates the pyridine ring towards nucleophilic aromatic substitution. Conversely, the compound is expected to be a very poor nucleophile.

The electrophilicity and nucleophilicity of aldehydes, in general, can be determined experimentally through kinetic studies of their reactions with standard oxidizing and reducing agents, such as KMnO₄ and NaBH₄, respectively. researchgate.net Computational chemistry provides a powerful alternative for calculating these parameters through transition state analysis and energy profile calculations. researchgate.net For a molecule like this compound, computational modeling would be an effective tool to quantify the E and N parameters, providing a predictive basis for its reaction kinetics with a wide array of nucleophiles. lmu.deyoutube.com

Reaction Kinetics, Thermodynamics, and Reaction Pathway Analysis

A thorough understanding of the chemical behavior of this compound requires detailed analysis of its reaction kinetics, thermodynamics, and potential transformation pathways. Such studies are crucial for optimizing reaction conditions and predicting the formation of intermediates and byproducts.

Reaction Kinetics: The kinetics of reactions involving this compound, particularly nucleophilic additions to the aldehyde or substitutions on the ring, can be quantitatively described using the Mayr-Patz equation (log k = s(N + E)). princeton.eduuni-muenchen.de Once the electrophilicity parameter (E) of the compound is determined, this relationship allows for the prediction of rate constants for its reactions with a vast database of calibrated nucleophiles. lmu.de The high expected electrophilicity suggests that reactions with moderately strong nucleophiles will proceed rapidly. Kinetic studies, often monitored by techniques like UV-Vis spectroscopy, can be used to experimentally determine these rate constants and validate theoretical predictions. researchgate.net

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). For transformations involving this compound, computational methods such as Density Functional Theory (DFT) can be employed to calculate the enthalpies of formation and Gibbs free energies for reactants, transition states, intermediates, and products. researchgate.net This analysis reveals whether a reaction is exothermic or endothermic and helps to identify the most stable products.

Reaction Pathway Analysis: Elucidating the step-by-step mechanism of a reaction is key to controlling its outcome. For complex molecules, this often involves a combination of experimental and computational approaches. For instance, in the context of environmental degradation or metabolism, the pathway is often traced by isolating and identifying intermediate metabolites using techniques like HPLC and mass spectrometry. plos.orgnih.gov Studies on related nitroaromatic compounds, such as 2-chloro-4-nitroaniline (B86195) and 2-chloro-4-nitrobenzoic acid, reveal that transformation pathways can be initiated by oxidative or reductive processes. plos.orgnih.gov For this compound, potential pathways could involve:

Reduction of the nitro group to form 4-amino-6-chloropicolinaldehyde.

Nucleophilic addition to the aldehyde , followed by subsequent reactions.

Nucleophilic aromatic substitution of the chlorine atom, which is activated by the para-nitro group.

Oxidation of the aldehyde to a carboxylic acid.

Each of these pathways would involve distinct intermediates and transition states, the relative energies of which would determine the predominant reaction course under specific conditions.

Stereochemical Aspects of Derivatization and Asymmetric Synthesis

The aldehyde functional group in this compound serves as a prochiral center, presenting a significant opportunity for asymmetric synthesis. Nucleophilic addition to the carbonyl carbon can generate a new stereocenter, leading to the formation of chiral secondary alcohols. The ability to control the stereochemical outcome of such additions is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds.

The key to achieving stereocontrol is the use of chiral auxiliaries, reagents, or catalysts. In the context of derivatizing this compound, several strategies for asymmetric synthesis could be envisioned:

Chiral Reducing Agents: The reduction of the aldehyde to a primary alcohol does not create a stereocenter. However, if the aldehyde were converted to a ketone (e.g., through the addition of an organometallic reagent followed by oxidation), the subsequent reduction of this prochiral ketone using chiral hydride reagents (such as those derived from boranes or aluminum hydrides modified with chiral ligands) could yield an enantiomerically enriched secondary alcohol.

Chiral Organometallic Reagents: The addition of chiral organometallic reagents (e.g., organozinc or organolithium compounds complexed with chiral ligands like sparteine) to the aldehyde can directly produce chiral secondary alcohols with high enantioselectivity.

Catalytic Asymmetric Addition: This is one of the most powerful methods. A catalytic amount of a chiral Lewis acid or organocatalyst can be used to direct the facial attack of a nucleophile (e.g., an allyl silane (B1218182) in a Hosomi-Sakurai reaction or a dialkylzinc reagent) on the aldehyde, leading to the formation of one enantiomer in preference to the other.

While specific examples of asymmetric synthesis starting directly from this compound are not documented in the searched literature, the principles are well-established. The high electrophilicity of the aldehyde carbonyl, enhanced by the electron-withdrawing groups on the pyridine ring, would likely make it a highly reactive and suitable substrate for such catalytic asymmetric transformations. Subsequent derivatization of the resulting chiral alcohol and other functional groups on the pyridine ring could provide access to a diverse range of complex, enantiopure molecules for applications in medicinal chemistry and materials science. nih.gov

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be constructed.

Proton and Carbon NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 6-Chloro-4-nitropicolinaldehyde are predicted to exhibit characteristic shifts influenced by the electron-withdrawing nature of the chloro, nitro, and aldehyde substituents on the pyridine (B92270) ring.

Proton (¹H) NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the two aromatic protons on the pyridine ring. The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The two aromatic protons, H-3 and H-5, will likely appear as doublets due to coupling with each other. The strong electron-withdrawing effect of the nitro group at position 4 and the chloro group at position 6 will significantly deshield these protons, shifting them to lower field. The proton at the H-5 position is expected to be the most downfield of the aromatic protons due to the ortho and para electron-withdrawing effects of the nitro and chloro groups, respectively.

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of 185-195 ppm. The carbon atoms of the pyridine ring will also exhibit characteristic shifts influenced by the substituents. The carbon atom attached to the nitro group (C-4) and the carbon atom attached to the chlorine atom (C-6) are expected to be significantly deshielded. The quaternary carbons (C-2, C-4, and C-6) will likely show weaker signals compared to the protonated carbons (C-3 and C-5).

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CHO | 9.5 - 10.5 (s) | 185 - 195 |

| C-2 | - | 150 - 160 |

| H-3 | 8.0 - 8.5 (d) | 120 - 130 |

| C-4 | - | 145 - 155 |

| H-5 | 8.5 - 9.0 (d) | 115 - 125 |

| C-6 | - | 155 - 165 |

Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., ¹³C, ¹⁵N, or ²H), is a powerful technique for elucidating reaction mechanisms and tracking metabolic pathways. For this compound, selective ¹³C labeling of the aldehyde carbon could be used to follow its transformation in chemical reactions. For instance, in a reduction reaction, the fate of the aldehyde group can be unequivocally tracked by monitoring the ¹³C NMR signal. Similarly, ¹⁵N labeling of the nitro group could provide insights into reactions involving this functionality.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands. The strong carbonyl (C=O) stretching vibration of the aldehyde group is anticipated in the region of 1700-1720 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to appear as strong bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum will complement the IR data. The symmetric stretching of the nitro group is often a strong and easily identifiable band in the Raman spectrum. The aromatic ring vibrations are also typically strong in Raman spectra. The C=O stretch of the aldehyde may be weaker in the Raman spectrum compared to the IR spectrum.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| -CHO | C=O Stretch | 1700 - 1720 (strong) | 1700 - 1720 (weak-medium) |

| -NO₂ | Asymmetric Stretch | 1520 - 1560 (strong) | 1520 - 1560 (medium) |

| -NO₂ | Symmetric Stretch | 1340 - 1360 (strong) | 1340 - 1360 (strong) |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 (medium) | 1400 - 1600 (strong) |

| C-Cl | Stretch | 600 - 800 (medium) | 600 - 800 (medium) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the π-conjugated system of the pyridine ring and the electronic effects of the substituents. The presence of the nitro group and the aldehyde group, both of which are chromophores, is expected to result in absorption bands in the UV region. Typically, π → π* transitions of the aromatic system and n → π* transitions associated with the carbonyl and nitro groups will be observed. The extended conjugation and the presence of strong electron-withdrawing groups are likely to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine.

Mass Spectrometry for Molecular Fingerprinting and Isotope Dilution Assays

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

For this compound (C₆H₃ClN₂O₃), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with peaks at m/z corresponding to the molecular weights calculated with each isotope. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.

The fragmentation pattern in the mass spectrum would be indicative of the molecule's structure. Common fragmentation pathways would likely involve the loss of the aldehyde group (-CHO), the nitro group (-NO₂), and the chlorine atom (-Cl). The stability of the pyridine ring would likely result in a prominent peak corresponding to the substituted pyridinium (B92312) cation.

Isotope dilution mass spectrometry, a highly accurate quantitative technique, could be employed for the precise measurement of this compound in various matrices. This would involve synthesizing an isotopically labeled internal standard (e.g., with ¹³C or ¹⁵N) and adding a known amount to the sample. The ratio of the analyte to the internal standard is then measured by mass spectrometry, allowing for accurate quantification.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. For a compound like 6-Chloro-4-nitropicolinaldehyde, these calculations would provide deep insights into its intrinsic characteristics at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, a DFT study would typically involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. This process would yield precise bond lengths, bond angles, and dihedral angles. Such a study would likely employ a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to achieve a balance between accuracy and computational cost. The resulting optimized structure is the foundation for further property calculations.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital Theory is crucial for understanding a molecule's reactivity and electronic transitions. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, this analysis would help in predicting its behavior in chemical reactions.

A hypothetical data table for the frontier molecular orbital properties of this compound, derived from a DFT calculation, might look like this:

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Ionization Potential | - |

| Electron Affinity | - |

| Electronegativity | - |

| Chemical Hardness | - |

| Chemical Softness | - |

| Electrophilicity Index | - |

| (No specific data is available in the searched literature) |

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites within a molecule. For this compound, an MEP map would likely show regions of negative potential (typically colored in shades of red and yellow) around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the pyridine (B92270) ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions (colored in blue) would be expected around the hydrogen atoms, highlighting areas prone to nucleophilic attack.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. For this compound, MD simulations could be employed to explore its conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities. This is particularly relevant for understanding how the aldehyde and nitro groups might orient themselves relative to the pyridine ring. Such simulations would provide insights into the molecule's flexibility and its interactions with its environment, such as a solvent or a biological receptor.

Prediction of Chemical Reactivity and Selectivity

Computational methods can be used to predict the chemical reactivity and selectivity of this compound. By analyzing the outputs of quantum chemical calculations, such as the distribution of charges, frontier molecular orbitals, and MEP maps, researchers can infer which parts of the molecule are most likely to participate in chemical reactions. For instance, the presence of the electron-withdrawing nitro group and the chlorine atom would significantly influence the reactivity of the pyridine ring. Computational models can help predict whether a reaction will occur at a specific site and which regioisomer or stereoisomer is more likely to be formed.

Structure-Property Relationships through Computational Modeling

Computational modeling plays a pivotal role in establishing structure-property relationships. By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups) and calculating the resulting properties, it is possible to develop models that correlate specific structural features with desired chemical or physical properties. This approach, often part of a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) study, is instrumental in the rational design of new molecules with tailored functionalities. However, no such specific modeling studies for this compound have been identified in the available literature.

Applications As a Chemical Building Block and Intermediate in Advanced Materials and Probes

Precursor in the Synthesis of Complex Heterocyclic Systems

The aldehyde and chloro functionalities of 6-Chloro-4-nitropicolinaldehyde serve as handles for the construction of fused ring systems, which are prevalent in medicinal chemistry and materials science.

The aldehyde group of this compound can readily undergo condensation reactions with a variety of nucleophiles to initiate the formation of fused heterocyclic rings. For instance, reaction with active methylene (B1212753) compounds, followed by intramolecular cyclization, can lead to the formation of bicyclic systems. While direct examples involving this compound are not prevalent in the literature, the synthesis of related fused pyridine (B92270) systems often relies on analogous precursors. For example, chloro-substituted pyridine carbaldehydes are known to be precursors for pyrido[2,3-d]pyrimidines and other fused systems of biological interest. The chloro substituent can be displaced by a nucleophile in a subsequent step to further functionalize the fused ring system.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form complex products. The aldehyde functionality of this compound makes it an ideal candidate for participation in various MCRs. For example, it could be employed in Hantzsch-type pyridine syntheses or Biginelli-type reactions to generate highly substituted dihydropyridine (B1217469) or dihydropyrimidine (B8664642) derivatives, respectively. These reactions are known for their ability to rapidly generate molecular diversity. The resulting products, bearing the chloro and nitro substituents, would be amenable to further chemical transformations, providing access to a wide array of complex heterocyclic scaffolds.

| Reaction Type | Potential Reactants with this compound | Resulting Heterocyclic Core |

| Hantzsch Pyridine Synthesis | β-ketoester, Ammonia (B1221849) | Dihydropyridine |

| Biginelli Reaction | Urea, β-dicarbonyl compound | Dihydropyrimidine |

| Povarov Reaction | Aniline, Electron-rich alkene | Tetrahydroquinoline |

Utilization in the Development of Coordination Chemistry Ligands

The nitrogen atom of the pyridine ring and the potential for introducing other donor atoms through modification of the aldehyde and chloro groups make this compound a promising scaffold for the design of novel ligands for coordination chemistry.

Ligands derived from this compound can be designed to exhibit specific chelation properties with various metal ions. For example, conversion of the aldehyde to an imine or a hydrazone introduces additional nitrogen donor atoms, creating bidentate or tridentate ligands. The electronic properties of these ligands, and consequently their affinity and selectivity for different metal ions, can be tuned by the electron-withdrawing nitro group and by substitution at the chloro position. Such ligands are of interest for applications in catalysis, sensing, and metal ion sequestration.

Pyridine-based ligands are fundamental components in supramolecular chemistry and the development of advanced materials such as Organic Light-Emitting Diodes (OLEDs). The rigid structure and defined coordination geometry of ligands derived from this compound would be advantageous for the construction of well-defined supramolecular assemblies and metal complexes with specific photophysical properties. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic and photophysical properties of the resulting metal complexes, potentially leading to materials with interesting emissive or charge-transport characteristics suitable for OLED applications.

Development of Biochemical Probes and Chemical Sensors

The reactivity of the functional groups on this compound allows for its incorporation into molecules designed as biochemical probes and chemical sensors. The nitro group, for instance, is known to be a fluorogenic quencher and can be reduced in specific biological environments, leading to a "turn-on" fluorescence response. The aldehyde group can be used to conjugate the molecule to biomolecules or other signaling units. Ligands derived from this scaffold can be designed to bind to specific metal ions, leading to a detectable optical or electrochemical signal, forming the basis of a chemical sensor.

| Potential Application | Key Functional Group | Principle of Operation |

| Hypoxia Probe | Nitro Group | Reduction of the nitro group in a low-oxygen environment leads to a change in fluorescence. |

| Metal Ion Sensor | Aldehyde-derived Ligand | Chelation of a target metal ion results in a change in absorbance or fluorescence. |

| Bioconjugation | Aldehyde Group | Forms a Schiff base with amine groups on biomolecules for targeted delivery or sensing. |

Design and Synthesis of Enzyme Mechanism Probes

While specific, widespread application of this compound as a direct precursor for enzyme mechanism probes is not extensively documented, its chemical functionalities present clear potential for such a role. The rational design of enzyme inhibitors and probes is a cornerstone of medicinal chemistry and chemical biology. nih.gov This process often involves creating molecules that can interact with specific residues in an enzyme's active site.

The aldehyde group of this compound is an electrophilic center that can readily react with nucleophilic residues, such as the amino group of a lysine (B10760008) or the thiol group of a cysteine, within an enzyme's catalytic site. This could lead to the formation of a covalent bond, resulting in irreversible inhibition. Such inhibitors are powerful tools for studying enzyme function.

Furthermore, the synthesis of derivatives from this starting material could yield a library of compounds for screening against specific enzymes. nih.gov For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The chlorine atom can be replaced through nucleophilic aromatic substitution, allowing for the introduction of a wide variety of other chemical moieties. This systematic modification is central to the development of potent and selective enzyme probes.

Functionality in Ion Optical Chemosensors

A significant application for aldehydes in materials science is in the synthesis of optical chemosensors, particularly for the detection of metal ions. nih.govrsc.org The aldehyde functional group of this compound is an ideal starting point for the creation of Schiff base ligands. A Schiff base is a compound containing a carbon-nitrogen double bond (imine), typically formed by the condensation of an aldehyde or ketone with a primary amine.

These Schiff base ligands can be designed to selectively bind with specific metal ions. nih.gov Upon binding, the electronic properties of the ligand are altered, leading to a change in its optical properties, such as color or fluorescence. nih.govnih.gov This change allows for the visual or spectroscopic detection of the target ion.

The general synthesis of a Schiff base from an aldehyde for use as a chemosensor is shown below:

| Reactant 1 | Reactant 2 | Product | Application |

| Aldehyde (e.g., this compound) | Primary Amine (with a chromophore or fluorophore) | Schiff Base Ligand | Ion Optical Chemosensor |

The process involves condensing this compound with an amine that also contains a signaling unit (a group that can absorb or emit light). When the resulting Schiff base complexes with a metal ion, the coordination alters the internal charge transfer characteristics of the molecule, producing a detectable signal. Research has demonstrated the success of this approach using various aldehydes to create sensors for ions like Cu²⁺, Fe³⁺, and even arsenic. nih.govrsc.org The binding stoichiometry between the sensor and the ion, a critical parameter for sensor performance, is often determined to be 1:1 or 1:2. rsc.orgnih.gov The low limit of detection achievable with such sensors makes them valuable for monitoring environmental and biological samples. rsc.org

Role as a Scaffold for Rational Design in Research Chemistry

In modern medicinal and materials chemistry, the concept of a "scaffold" is central to the rational design of new functional molecules. nih.govnih.gov A scaffold is a core molecular structure that provides a rigid framework upon which different functional groups can be systematically placed. nih.govnih.gov This strategy allows chemists to create large libraries of related compounds and study how these modifications affect biological activity or material properties, a process known as structure-activity relationship (SAR) studies. nih.gov

This compound is an excellent candidate for use as a chemical scaffold due to several key features:

Defined Substitution Pattern: The three functional groups are located at specific positions (3-aldehyde, 4-nitro, 6-chloro) on the pyridine ring. This fixed geometry provides a consistent structural base for new derivatives.

Orthogonal Reactivity: The aldehyde, chloro, and nitro groups have distinct chemical reactivities. The aldehyde is prone to condensation and nucleophilic addition. The chloro group can be substituted via nucleophilic aromatic substitution. The nitro group can be reduced to an amine, which opens up a vast array of further chemical transformations. This allows for selective modification at each position.

Privileged Structure: The pyridine ring itself is a "privileged scaffold," meaning it is a structural motif frequently found in biologically active compounds and approved drugs.

By using this compound as a starting scaffold, researchers can engage in structure-based drug design. nih.govnih.gov For example, after reducing the nitro group to an amine and reacting the aldehyde to form an imine, the chlorine atom could be substituted with various other groups to optimize binding to a biological target, such as a protein or enzyme. This rational, scaffold-based approach is more efficient than random screening and is a key strategy in the discovery of new therapeutic agents and advanced materials. nih.gov

Future Research Directions and Unexplored Avenues in 6 Chloro 4 Nitropicolinaldehyde Chemistry

Development of More Sustainable and Scalable Synthetic Methods

Current synthetic routes to 6-chloro-4-nitropicolinaldehyde and related structures often rely on classical nitration and formylation reactions. smolecule.com Future research should prioritize the development of more sustainable and scalable versions of these processes.

Key areas for improvement include:

Greener Reagents and Solvents: Investigation into alternatives for harsh reagents like fuming nitric acid or phosphorus oxychloride is needed. Exploring solid acid catalysts or milder nitrating agents could reduce waste and improve safety. The use of greener solvents, moving away from chlorinated hydrocarbons like 1,2-dichloroethane, is also critical.

Continuous Flow Synthesis: Transitioning from batch processing to continuous flow manufacturing could offer significant advantages in safety, consistency, and scalability. nih.gov Flow reactors allow for precise control over reaction parameters, such as temperature and mixing, which is particularly important when handling energetic intermediates like nitroaromatic compounds. This approach can also minimize the volume of hazardous reagents at any given time. researchgate.net

Mechanochemistry: The use of ball-milling and other mechanochemical techniques presents a solvent-free or low-solvent alternative for key synthetic steps. rsc.org Research into the mechanochemical reduction of the nitro group or other transformations could lead to highly efficient and environmentally friendly protocols. rsc.org

Chromatography-Free Purification: Developing synthetic routes that yield high-purity products without the need for column chromatography is essential for large-scale production. researchgate.net Crystallization-based purifications or the use of scavenger resins are avenues worth exploring.

Exploration of Novel Reaction Pathways and Catalytic Systems

The three functional groups on this compound provide multiple handles for chemical transformations, yet many modern catalytic methods have not been applied to this specific molecule.

Future explorations should include:

Advanced C-H Functionalization: While classical electrophilic substitution is known for pyridines, modern transition-metal catalyzed C-H functionalization offers new possibilities for regioselective modification. beilstein-journals.orgnih.gov Catalytic systems based on palladium, rhodium, or iridium could enable the direct introduction of new substituents at specific positions on the pyridine (B92270) ring, bypassing more complex multi-step sequences. beilstein-journals.orgnih.gov

Photochemical Transformations: The aldehyde and nitroaromatic moieties are known to be photochemically active. beilstein-journals.orgnih.gov Research into the photochemical reactions of this compound could unlock novel reaction pathways. core.ac.uk This could involve using the aldehyde as a photoinitiator for polymerization or other radical processes, or exploring cycloadditions and rearrangements driven by light. beilstein-journals.orgnih.govnih.gov

Selective Catalytic Reduction: While the reduction of nitro groups to amines is a standard transformation, achieving selective reduction in the presence of an aldehyde can be challenging. Future work could focus on developing catalytic systems (e.g., using iron, nickel, or other earth-abundant metals) that can selectively reduce the nitro group while preserving the aldehyde, or vice versa. rsc.org

Cross-Coupling Reactions: The chloro-substituent is a prime handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). A systematic study of these reactions would vastly expand the library of accessible derivatives. Recent advances in photoredox/nickel dual catalysis could allow for novel C-C or C-N bond formations using formamide (B127407) as a coupling partner, offering an atom-economical route to amides. acs.org

Advanced Spectroscopic and Structural Investigations

A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and designing new applications. While basic characterization is available, more advanced studies are needed.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃ClN₂O₃ |

| Appearance | Pale yellow crystalline solid smolecule.com |

| Solubility | Soluble in polar solvents smolecule.com |

Future research should focus on:

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-π stacking. This data is invaluable for validating computational models and understanding its solid-state behavior.

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced techniques like 2D NMR (COSY, HSQC, HMBC) would confirm assignments and could reveal through-space correlations. Solid-state NMR could provide insights into the structure and dynamics in the solid phase.

Vibrational Spectroscopy: Detailed analysis of Infrared (IR) and Raman spectra, supported by computational calculations, can help to understand the vibrational modes associated with the key functional groups and how they are influenced by electronic effects and intermolecular interactions.

Deeper Computational Insight into Reaction Mechanisms and Properties

Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules. researchgate.net Applying these tools to this compound can guide experimental work and accelerate discovery.

Key computational studies to be undertaken include:

Mechanism of Formation: While the Vilsmeier-Haack reaction is a plausible route for formylation, its kinetics and mechanism can be complex and substrate-dependent. nih.govrsc.org DFT calculations could elucidate the reaction pathway, identify the rate-determining step, and explain the regioselectivity of the formylation and nitration steps. researchgate.net

Electronic Structure and Reactivity: DFT studies can provide quantitative measures of the molecule's electronic properties. researchgate.nettandfonline.com Calculating properties like the HOMO-LUMO gap, electrostatic potential maps, and nucleus-independent chemical shift (NICS) values can predict the most likely sites for nucleophilic or electrophilic attack and assess the aromaticity of the ring. tandfonline.comias.ac.in

Predicting Reaction Outcomes: Computational modeling can be used to predict the feasibility and selectivity of unexplored reactions. By calculating the activation energy barriers for different potential pathways, researchers can prioritize experiments that are most likely to succeed, saving time and resources. nih.gov This is particularly useful for designing novel catalytic cycles or photochemical processes.

Expanding Applications in Non-Biological Advanced Materials and Chemical Tool Development

Beyond its current use as a synthetic intermediate, the unique trifunctional nature of this compound makes it an attractive candidate for applications in materials science and as a specialized chemical tool. smolecule.com

Future research avenues include:

Polymer and MOF Synthesis: The molecule's multiple reactive sites make it a candidate as a monomer for novel polymers or as a ligand for metal-organic frameworks (MOFs). nih.gov The pyridine nitrogen and aldehyde oxygen could coordinate to metal centers, while the chloro-substituent could be used for post-synthetic modification, leading to materials with tailored porosity, catalytic activity, or sensory properties.

Development of Chemical Probes: The nitro group is a well-known electron acceptor and can act as a quencher of fluorescence. This property could be exploited to design "turn-on" fluorescent probes. For example, a reaction that replaces the nitro group could restore fluorescence, allowing for the detection of specific analytes or enzymatic activities.

Synthesis of Novel Heterocyclic Scaffolds: The compound can serve as a precursor for more complex, fused heterocyclic systems. For instance, three-component ring transformations using ketones and ammonia (B1221849) sources have been used with other dinitropyridones to create diverse nitropyridine structures not easily accessible otherwise. nih.gov Similar strategies could be applied here to build novel molecular architectures.

Q & A

Q. What are the key safety protocols for handling 6-Chloro-4-nitropicolinaldehyde in laboratory settings?

- Methodological Answer : Due to the presence of reactive aldehyde and nitro groups, strict safety measures are essential. Use chemical hazard awareness training to address labeling, SDS compliance, and PPE (e.g., nitrile gloves, lab coats, and goggles). Ensure access to emergency equipment like eyewash stations and safety showers. Storage should adhere to temperature guidelines for similar aldehydes (e.g., 0–6°C for nitrobenzyl chloroformate derivatives) to prevent decomposition .

Q. How can researchers synthesize this compound, and what are common optimization strategies?

- Methodological Answer : While direct synthetic routes for this compound are not explicitly documented, analogous nitro-substituted picolinaldehydes (e.g., 6-(4-Formylphenyl)nicotinaldehyde) suggest stepwise functionalization. A plausible approach involves:

Chlorination : Introduce chlorine at the 6-position of a pre-nitrated pyridine ring using POCl₃ or SOCl₂.

Aldehyde Introduction : Oxidize a methyl group or employ Vilsmeier-Haack formylation.

Optimization may involve adjusting reaction temperatures, catalysts (e.g., Lewis acids), or solvent polarity to enhance yield and purity. Characterization via NMR and IR can validate structural integrity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.5 ppm for nitro groups) and aldehyde protons (δ ~10 ppm).

- FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and NO₂ symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹).

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., calculated 185.58 g/mol for C₇H₃ClN₂O₃). Cross-reference with databases like PubChem for validation .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer : DFT studies (e.g., B3LYP/6-31G*) can model the compound’s electron density, HOMO-LUMO gaps, and nitro-group charge distribution. Steps:

Geometry Optimization : Use Gaussian or ORCA software to minimize energy.

Frequency Analysis : Ensure no imaginary frequencies (confirm stable structure).

Electronic Analysis : Compare orbital energies with experimental UV-Vis data.

This approach explains reactivity trends, such as electrophilic substitution at the chloro position .

Q. What strategies resolve contradictions in reported reactivity data for nitro-substituted picolinaldehydes?

- Methodological Answer : Discrepancies (e.g., varying yields in nucleophilic substitutions) may arise from solvent effects or competing side reactions. Troubleshoot via:

Controlled Replication : Standardize solvent (e.g., DMF vs. THF), temperature, and catalyst loading.

Mechanistic Probes : Use kinetic isotope effects or Hammett plots to identify rate-determining steps.

Advanced Analytics : Employ LC-MS or in-situ IR to detect intermediates.

Cross-validate findings with computational models to isolate variables .

Q. How does the nitro group influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : The nitro group’s electron-withdrawing nature directs metal-catalyzed couplings (e.g., Suzuki-Miyaura) to the chloro position. Experimental design:

Substrate Screening : Test aryl boronic acids with varying electronic profiles.

Catalyst Optimization : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) in polar aprotic solvents.

Theoretical Validation : Calculate Fukui indices to predict electrophilic sites.

This dual experimental-computational approach clarifies regioselectivity patterns .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.